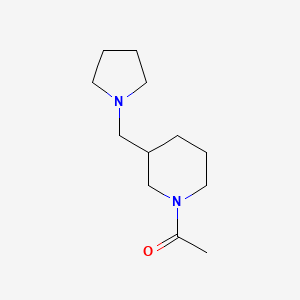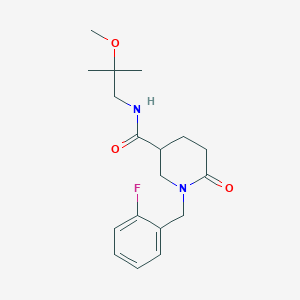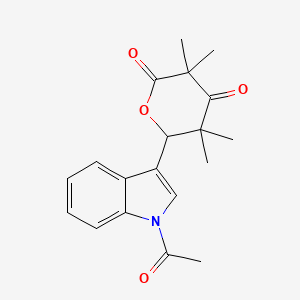![molecular formula C19H25ClN2O2 B6135398 N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. It was first synthesized in 1995 by researchers at the University of Minnesota. Since then, CTAP has been widely used in scientific research to study the role of the mu opioid receptor in pain modulation, addiction, and other physiological processes.
作用機序
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide acts as a competitive antagonist of the mu opioid receptor, blocking the binding of endogenous opioids such as endorphins and enkephalins. By blocking the mu opioid receptor, this compound can modulate pain perception, reduce drug-seeking behavior, and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific system being studied. In general, this compound has been shown to reduce pain perception, decrease drug-seeking behavior, and affect various physiological processes such as gastrointestinal motility and immune function.
実験室実験の利点と制限
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its high selectivity for the mu opioid receptor, which allows for more precise targeting of this receptor subtype in scientific research. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in laboratory experiments.
将来の方向性
There are many potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. One area of interest is the role of the mu opioid receptor in the development of addiction and the potential use of this compound as a therapeutic agent for addiction treatment. Another area of interest is the role of the mu opioid receptor in pain modulation and the development of more effective pain management strategies. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound in various systems and to develop more potent and selective opioid receptor antagonists.
合成法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 3-chlorobenzylamine with cyclopentanone to form 2-(3-chlorophenyl)ethylcyclopentanone, which is then converted to the piperidine derivative by reaction with piperidine and acetic anhydride. The resulting compound is then treated with oxalyl chloride and dimethylformamide to form the final product, this compound.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the role of the mu opioid receptor in various physiological processes. For example, this compound has been used to investigate the role of the mu opioid receptor in pain modulation, addiction, and reward pathways. This compound has also been used to study the effects of opioid receptor antagonists on the immune system and the gastrointestinal tract.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-5-3-4-14(12-16)10-11-21-19(24)15-8-9-18(23)22(13-15)17-6-1-2-7-17/h3-5,12,15,17H,1-2,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVTLUCGYAHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)

![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)
![N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)
![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)

![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
![1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)